molecular formula C9H19NOS B12521803 N-Heptyl-2-sulfanylacetamide CAS No. 666724-29-4

N-Heptyl-2-sulfanylacetamide

Katalognummer: B12521803
CAS-Nummer: 666724-29-4
Molekulargewicht: 189.32 g/mol
InChI-Schlüssel: CTLXBDLSZUCKGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Heptyl-2-sulfanylacetamide is an organic compound characterized by the presence of a heptyl group attached to a 2-sulfanylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-2-sulfanylacetamide typically involves the reaction of heptylamine with 2-sulfanylacetic acid. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) and thioglycolic acid . The carboxylic group of thioglycolic acid reacts with EDC to form an activated ester, which is then displaced by the nucleophilic attack of heptylamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-Heptyl-2-sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Heptyl-2-sulfanylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Heptyl-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group has a high affinity for heavy metal ions, making it effective in adsorption processes. Additionally, the compound’s amide group can form hydrogen bonds with various biological molecules, contributing to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Substituted 2-Sulfanylacetamides: These compounds share a similar core structure but differ in the substituent attached to the nitrogen atom.

    Thioglycolic Acid Derivatives: Compounds derived from thioglycolic acid with various substituents.

Uniqueness

N-Heptyl-2-sulfanylacetamide is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interactions with hydrophobic surfaces or molecules.

Eigenschaften

CAS-Nummer

666724-29-4

Molekularformel

C9H19NOS

Molekulargewicht

189.32 g/mol

IUPAC-Name

N-heptyl-2-sulfanylacetamide

InChI

InChI=1S/C9H19NOS/c1-2-3-4-5-6-7-10-9(11)8-12/h12H,2-8H2,1H3,(H,10,11)

InChI-Schlüssel

CTLXBDLSZUCKGP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC(=O)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.